Beta-Amyloid (6-42)
Description
Properties
Molecular Weight |
3895.4 |
|---|---|
sequence |
HDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Scientific Research Applications
Biomarker Development
Beta-Amyloid (6-42) is increasingly recognized as a crucial biomarker for diagnosing and monitoring Alzheimer's disease.
- Cerebrospinal Fluid (CSF) Analysis : Studies have shown that high levels of soluble Aβ42 in CSF are associated with normal cognitive function despite the presence of amyloid plaques in the brain. For instance, a study involving 598 participants demonstrated that higher CSF Aβ42 levels correlated with better neuropsychological performance and larger hippocampal volumes compared to those with mild cognitive impairment (MCI) or AD .
- Plasma Biomarkers : The ratio of plasma Aβ42/Aβ40 has been shown to predict amyloid PET status effectively. In a cohort study, this ratio had a high correspondence with amyloid PET results, making it a potential screening tool for individuals at risk of developing AD .
| Biomarker | Normal Cognition | Mild Cognitive Impairment | Alzheimer's Disease |
|---|---|---|---|
| CSF Aβ42 Levels (pg/ml) | 864.00 | 768.60 | 617.46 |
| Plasma Aβ42/Aβ40 Ratio | High | Moderate | Low |
Therapeutic Targets
Beta-Amyloid (6-42) is a focal point for developing therapeutic interventions aimed at reducing amyloid burden in the brain.
- Monoclonal Antibodies : Several clinical trials have investigated monoclonal antibodies targeting Aβ peptides, including aducanumab, which has shown promise in slowing cognitive decline in early AD patients .
- Small Molecule Inhibitors : Research into small molecules that can inhibit the aggregation of Aβ42 is ongoing. These compounds aim to prevent the formation of toxic oligomers that disrupt neuronal function .
Understanding Disease Mechanisms
Research into Beta-Amyloid (6-42) has provided insights into the pathophysiology of Alzheimer's disease.
- Amyloid Cascade Hypothesis : The accumulation of Aβ peptides, particularly Aβ42, is believed to initiate a cascade leading to neurodegeneration. Studies indicate that an imbalance between production and clearance of Aβ42 is an early event in AD pathogenesis .
- Neurotoxicity : Soluble oligomers of Aβ42 have been shown to be neurotoxic, causing deficits in synaptic function and contributing to cognitive decline. Experimental models have demonstrated that these oligomers impair long-term potentiation, a critical mechanism for learning and memory .
Case Studies
Several case studies highlight the clinical relevance of Beta-Amyloid (6-42):
- Case Study 1 : In a longitudinal study of cognitively healthy individuals with elevated CSF Aβ42 levels, participants maintained normal cognitive function over several years despite increasing brain amyloidosis, suggesting a protective role of soluble Aβ42 .
- Case Study 2 : Research involving transgenic mouse models indicated that the presence of Aβ42 significantly accelerated the development of neurofibrillary tangles when combined with mutant tau protein, underscoring its role in disease progression .
Comparison with Similar Compounds
Key Controversies and Limitations
- Therapeutic Selectivity : Many Aβ-targeting compounds (e.g., TRV 101) also interact with tau, complicating mechanistic studies .
Preparation Methods
Key Aspects of SPPS for Beta-Amyloid (6-42):
- Resin and Linker Selection: PEG-polystyrene resins functionalized with appropriate linkers (e.g., p-alkoxybenzyl alcohol) are used to anchor the growing peptide chain.
- Side Chain Protection: Protecting groups such as Pmc for arginine, trityl for asparagine, glutamine, and histidine, Boc for lysine, and tBu for acidic and hydroxyl-containing residues prevent side reactions.
- Coupling Reagents: Coupling typically employs Fmoc-amino acids activated with hydroxybenzotriazole (HOBt) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N-methylmorpholine (NMM).
- Deprotection: Fmoc groups are removed using 20% piperidine in DMF.
- Cleavage and Purification: Peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Challenges and Solutions:
- On-Resin Aggregation: The hydrophobic and aggregation-prone nature of Aβ sequences leads to incomplete couplings and truncated sequences. Repeated coupling cycles and optimized reaction conditions (e.g., temperature control, longer coupling times) are employed.
- Purification Issues: Aggregation during RP-HPLC leads to broad, unresolved peaks. Use of acidic mobile phases and low temperatures helps reduce aggregation during purification.
Post-Synthesis Preparation and Aggregation Control
Once chemically synthesized and purified, Beta-Amyloid (6-42) peptides require careful handling to define their aggregation state, which is crucial for functional studies.
Monomerization and Solubilization
- Hexafluoroisopropanol (HFIP) Treatment: The dry peptide is initially treated with HFIP, a strong fluorinated alcohol, to dissolve and disrupt pre-existing aggregates and β-sheet structures, effectively "resetting" the peptide to a monomeric state.
- Dimethyl Sulfoxide (DMSO) Solubilization: After HFIP evaporation, the peptide is solubilized in DMSO to maintain monomeric status before dilution into aqueous buffers.
Preparation of Different Aggregation States
| Aggregation State | Preparation Conditions | Procedure Summary | Incubation | Expected Morphology (AFM) |
|---|---|---|---|---|
| Unaggregated (Monomeric) | Dilution of DMSO solution into experimental buffer (e.g., culture media) | Use immediately after dilution | 0 h (immediate use) | Monomeric species, no aggregates |
| Oligomeric | Dilution of 5 mM DMSO peptide into cold phenol-free F-12 media to 100 μM | Vortex 15 s, incubate at 4°C | 24 h | Small soluble oligomers |
| Fibrillar | Dilution of 5 mM DMSO peptide into 10 mM HCl to 100 μM | Vortex 15 s, incubate at 37°C | 24 h | Mature fibrils |
| Plaque in a Dish | Dilution into 10 mM HCl + 150 mM NaCl to 100 μM | Vortex 15 s, incubate at 37°C | 24 h | Dense fibrillar plaques |
Note: AFM (Atomic Force Microscopy) is the preferred method to confirm aggregation states due to the difficulty of detecting Aβ assemblies by SDS-PAGE or Western blot.
Fluorophore-Labeled Beta-Amyloid (6-42) Preparation
For imaging and tracking studies, Beta-Amyloid (6-42) can be labeled with fluorescent dyes such as Alexa Fluor 488:
- Prepare oligomeric peptide as above.
- Add 10% volume of 1 M NaHCO3 to adjust pH.
- Add Alexa Fluor 488 TFP ester dissolved in ultrapure water.
- Incubate for 15 minutes in the dark at room temperature.
- This labeling allows visualization of peptide assemblies in biological assays.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| HFIP treatment | Hexafluoroisopropanol | Monomerization, aggregate disruption | Evaporate HFIP before next step |
| DMSO solubilization | Dimethyl sulfoxide | Maintain peptide in monomeric form | Prepare 5 mM stock solutions |
| Oligomer formation | Dilution into cold F-12 media | Generate soluble oligomers | Incubate 24 h at 4°C |
| Fibril formation | Dilution into 10 mM HCl | Generate fibrils | Incubate 24 h at 37°C |
| Plaque formation | Dilution into 10 mM HCl + 150 mM NaCl | Dense fibrillar plaques | Incubate 24 h at 37°C |
| Fluorophore labeling | Alexa Fluor 488 TFP ester + NaHCO3 | Fluorescent tagging | Incubate 15 min in dark |
Research Findings and Best Practices
- The initial monomerization step using HFIP is critical to erase any "structural memory" that could seed unwanted aggregation, ensuring reproducibility in downstream experiments.
- Aggregation state control is achieved by manipulating peptide concentration, buffer composition, pH, ionic strength, and temperature.
- AFM imaging is essential for confirming the morphology of prepared Beta-Amyloid (6-42) assemblies.
- Fluorescent labeling must be performed under conditions that preserve oligomeric structure and avoid excessive dye-induced aggregation or quenching.
Q & A
Q. What are the standard methodologies for detecting Beta-Amyloid (6-42) in experimental models?
Beta-Amyloid (6-42) detection typically employs immunoassays (e.g., ELISA, Western blot) or mass spectrometry. For reproducibility, ensure protocols include:
- ELISA : Use antibodies specific to Beta-Amyloid (6-42) epitopes; validate cross-reactivity with full-length Aβ isoforms .
- Mass Spectrometry : Optimize sample preparation to avoid fragmentation artifacts; include isotopic labeling for quantification .
- In vivo models : Transgenic mice expressing human APP mutations require characterization of Aβ species via immunohistochemistry . Table 1: Comparison of Detection Methods
| Method | Sensitivity | Specificity | Applications |
|---|---|---|---|
| ELISA | High | Moderate | Quantification in CSF |
| Western Blot | Moderate | High | Molecular weight validation |
| MS | Very High | Very High | Structural analysis |
Q. How to design experiments to assess Beta-Amyloid (6-42) aggregation kinetics?
Aggregation studies should:
- Use Thioflavin T (ThT) fluorescence to monitor fibril formation in vitro under controlled pH and temperature .
- Include transmission electron microscopy (TEM) to validate fibril morphology .
- Account for solvent composition (e.g., hexafluoroisopropanol) to prevent premature aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions between intracellular vs. extracellular Beta-Amyloid (6-42) in Alzheimer’s pathogenesis?
Conflicting hypotheses (e.g., extracellular plaques vs. intracellular accumulation ) require:
- Longitudinal SILK (Stable Isotope Labeling Kinetics) studies : Track Beta-Amyloid (6-42) turnover in live neurons to distinguish secretion deficits from aggregation .
- Compartment-specific biomarkers : Use subcellular fractionation coupled with LC-MS to quantify Aβ species in cytosolic vs. extracellular pools .
- Genetic models : Compare APP-mutated vs. wild-type neurons to isolate secretion pathways .
Q. What advanced statistical models are suitable for analyzing Beta-Amyloid (6-42) turnover dynamics?
Pharmacokinetic models, such as compartmental modeling , can estimate production/clearance rates:
- Fit time-series SILK data to a two-pool model (neuronal vs. interstitial fluid) .
- Use Bayesian statistics to account for inter-patient variability in large cohorts (e.g., ADNI dataset) . Table 2: Key Parameters in Turnover Models
| Parameter | Description | Measurement Technique |
|---|---|---|
| Production Rate (k₁) | Neuronal Aβ synthesis | SILK with ¹³C-leucine |
| Clearance Rate (k₂) | Enzymatic degradation/transport | CSF Aβ40/42 ratio |
Q. How to address discrepancies in Beta-Amyloid (6-42) toxicity assays across cell lines?
- Standardize culture conditions : Control for pH, oxygen levels, and media composition to reduce variability .
- Use isogenic cell lines : CRISPR-edited neurons with controlled APP expression minimize genetic confounding .
- Multi-omics integration : Combine transcriptomics and proteomics to identify toxicity pathways independent of Aβ concentration .
Methodological Considerations
- Reproducibility : Document detailed protocols for Aβ extraction and quantification in supplementary materials, adhering to Beilstein Journal guidelines .
- Ethical compliance : For human studies, ensure IRB approval and informed consent when using CSF/biomarker data .
- Data transparency : Publish raw SILK datasets and statistical code in open-access repositories to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
